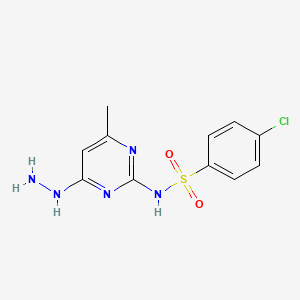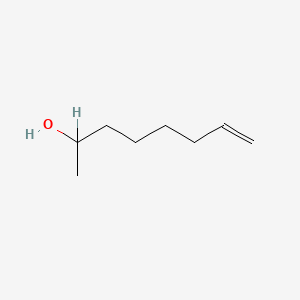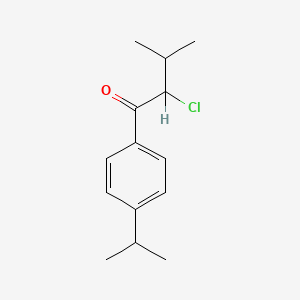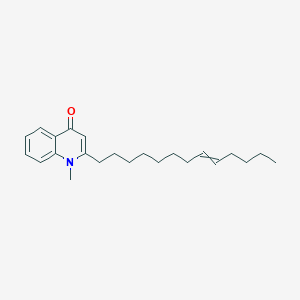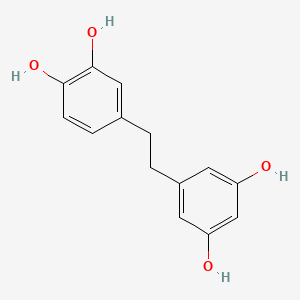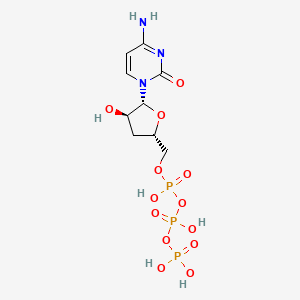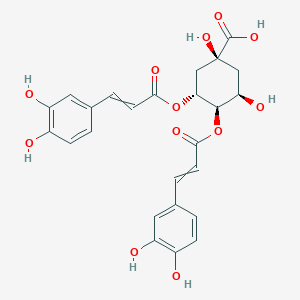
Dehydrotumulosic acid
Übersicht
Beschreibung
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Dehydrotumulosic acid plays a significant role in biochemical reactions, particularly in modulating the immune system and exhibiting hypoglycemic properties . It interacts with several enzymes and proteins, including insulin receptors, which enhances insulin sensitivity. Additionally, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory response . These interactions highlight its potential in managing metabolic disorders and inflammatory conditions.
Cellular Effects
This compound influences various cellular processes, including cell proliferation, apoptosis, and metabolism. It has been observed to enhance the cytotoxicity of chemotherapeutic agents like vincristine against multidrug-resistant cancer cells . Furthermore, this compound affects cell signaling pathways, such as the insulin signaling pathway, thereby improving glucose uptake and reducing blood sugar levels . It also modulates gene expression related to inflammation and cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their sensitivity and promoting glucose uptake . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators . These actions contribute to its anti-inflammatory and hypoglycemic effects. Moreover, this compound influences gene expression by modulating transcription factors involved in inflammation and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects, indicating its potential for chronic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood sugar levels without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation . It interacts with enzymes such as insulin receptors and phospholipase A2, modulating their activity and influencing metabolic flux . These interactions contribute to its hypoglycemic and anti-inflammatory properties, making it a potential candidate for managing metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with various biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy . Understanding its subcellular localization is essential for optimizing its use in clinical settings.
Vorbereitungsmethoden
Dehydrotumulosic acid is typically isolated from the chloroform-soluble material of ethanol extract of Poria cocos . The purification process involves high-performance liquid chromatography (HPLC) on a C18 column . The mobile phase used in this method is a mixture of methanol, acetonitrile, and 2% glacial acetic acid, with a flow rate of 1.0 mL/min . The compound is then identified using modern analytical techniques such as UV, 13C-NMR, and EI-MS .
Analyse Chemischer Reaktionen
Dehydrotumulosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Dehydrotumulosic acid has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of triterpenoids in various samples . In biology and medicine, this compound has been studied for its potential anti-inflammatory, anti-cancer, and hypoglycemic properties . It has also been shown to modulate the immune system, making it a valuable compound for research in immunology . In the industry, this compound is used in the development of pharmaceuticals and nutraceuticals .
Vergleich Mit ähnlichen Verbindungen
Dehydrotumulosic Acid ähnelt anderen Triterpenoiden wie Dehydrotrametenolsäure und Pachymsäure . es ist einzigartig in seinen spezifischen pharmakologischen Aktivitäten und seiner molekularen Struktur. So zeigen sowohl this compound als auch Pachymsäure entzündungshemmende Eigenschaften, ihre Wirkmechanismen unterscheiden sich jedoch . This compound zeichnet sich auch durch seine Fähigkeit aus, die Insulinempfindlichkeit zu verbessern, eine Eigenschaft, die bei anderen Triterpenoiden nicht üblich ist .
Eigenschaften
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-YEXRKOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)

